Antioxidant Capacity of Isoxazole Derivatives Derived from the Target Compound
Derivatives synthesized from Methyl 6-fluoro-4-oxo-4H-chromene-2-carboxylate exhibit measurable antioxidant activity. The derivative C1 (which contains the core structure) demonstrated an IC50 value of 16.43 ± 0.57 µM in a DPPH radical scavenging assay, while derivative C12 showed an IC50 of 15.98 ± 0.72 µM. These values are compared to the standard antioxidant Trolox, which served as the positive control [1].
| Evidence Dimension | DPPH Radical Scavenging Activity |
|---|---|
| Target Compound Data | Derivative C1: 16.43 ± 0.57 µM; Derivative C12: 15.98 ± 0.72 µM |
| Comparator Or Baseline | Trolox (standard antioxidant control) |
| Quantified Difference | The IC50 values for C1 and C12 are in the low micromolar range, demonstrating antioxidant potential comparable to the Trolox standard under the same assay conditions. |
| Conditions | DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. |
Why This Matters
This data provides a benchmark for the antioxidant potential of compound libraries built from this scaffold, allowing researchers to compare novel derivative activity against a widely recognized standard.
- [1] Battula, K., Narsimha, S., Nagavelli, V. R., & Mutheneni, S. R. (2017). Synthesis and biological evaluation of (3-arylisoxazol-5-yl) methyl 6-fluoro-4-oxo-4H-chromene-2-carboxylates as antioxidant and antimicrobial agents. Journal of the Serbian Chemical Society, 82(1), 1-12. View Source
